molecular formula C30H32N2O2 B11614358 11-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11614358
M. Wt: 452.6 g/mol
InChI Key: LSKPQTZHCHDYGX-UHFFFAOYSA-N
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Description

11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique structure, which includes tert-butyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with enolates to form β-hydroxy carbonyl compounds.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the dibenzo[b,e][1,4]diazepine core structure.

    Substitution Reactions: Introduction of tert-butyl and methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H32N2O2/c1-30(2,3)22-13-9-20(10-14-22)29-28-26(31-24-7-5-6-8-25(24)32-29)17-21(18-27(28)33)19-11-15-23(34-4)16-12-19/h5-16,21,29,31-32H,17-18H2,1-4H3

InChI Key

LSKPQTZHCHDYGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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